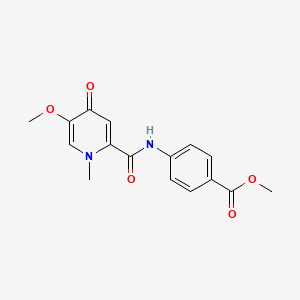

![molecular formula C20H19F3N6O B6556152 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[2-(trifluoromethyl)benzoyl]piperazine CAS No. 1040657-76-8](/img/structure/B6556152.png)

1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[2-(trifluoromethyl)benzoyl]piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . The molecular formula of the compound is CHFN with an average mass of 390.326 Da .

Synthesis Analysis

The synthesis of similar compounds involves the use of readily available 3,6-dihydrazinyl-1,2,4,5-tetrazine and the corresponding aldehydes . The method is convenient and transition metal-free . Other synthetic approaches for the synthesis of triazolothiadiazine and its derivatives have also been compiled .Molecular Structure Analysis

The molecular structure of the compound is complex, with a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Physical and Chemical Properties Analysis

The synthesized compounds show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23%; they have an unexpected quasi-reversible electroreduction peak and exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10 −4 to 10 −6 cm 2 V −1 s −1 .Mécanisme D'action

Target of Action

Similar compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors .

Mode of Action

Triazole compounds, which are part of the compound’s structure, are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . This suggests that the compound may interact with its targets through mechanisms such as competitive inhibition, allosteric modulation, or receptor agonism/antagonism.

Biochemical Pathways

Given the broad range of pharmacological activities associated with similar compounds , it can be inferred that the compound may affect multiple biochemical pathways. These could include pathways involved in cell proliferation, inflammation, oxidative stress, viral replication, and various enzymatic processes .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability, half-life, clearance rate, and potential for drug-drug interactions.

Result of Action

Based on the pharmacological activities of similar compounds , it can be inferred that the compound may have effects such as inhibition of cell proliferation (anticancer activity), reduction of inflammation (anti-inflammatory activity), neutralization of reactive oxygen species (antioxidant activity), inhibition of viral replication (antiviral activity), and modulation of enzymatic activity (enzyme inhibitory activity).

Orientations Futures

The future directions in the research of these compounds involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases . The focus is particularly on the structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines .

Propriétés

IUPAC Name |

[4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N6O/c21-20(22,23)15-4-2-1-3-14(15)19(30)28-11-9-27(10-12-28)17-8-7-16-24-25-18(13-5-6-13)29(16)26-17/h1-4,7-8,13H,5-6,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYSSCQYVOOJKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CC=C5C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2H-1,3-benzodioxol-5-yl)-5-{5-[(2,4-dimethylbenzenesulfonyl)methyl]furan-2-yl}-1,2,4-oxadiazole](/img/structure/B6556072.png)

![5-{5-[(3,4-dimethoxybenzenesulfonyl)methyl]furan-2-yl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6556080.png)

![3-(2H-1,3-benzodioxol-5-yl)-5-(5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazole](/img/structure/B6556086.png)

![5-{5-[(2,4-dimethylbenzenesulfonyl)methyl]furan-2-yl}-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6556090.png)

![2-[5-amino-3-(methylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B6556100.png)

![2-{5-amino-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(ethylamino)-1H-pyrazol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B6556106.png)

![2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B6556107.png)

![8-[(4-chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6556111.png)

![8-methanesulfonyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6556134.png)

![1-(thiophene-2-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B6556139.png)

![1-(2,4-difluorobenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B6556140.png)

![2-(4-chlorophenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one](/img/structure/B6556141.png)

![5-methoxy-1-methyl-4-oxo-N-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-2-carboxamide](/img/structure/B6556160.png)